molecular formula C5H7ClO3 B147284 Methyl 2-chloroacetoacetate CAS No. 4755-81-1

Methyl 2-chloroacetoacetate

Cat. No. B147284
Key on ui cas rn: 4755-81-1
M. Wt: 150.56 g/mol
InChI Key: GYQRIAVRKLRQKP-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

A mixture of thiourea (59.8 mmol) and 2-chloro-3-oxo-butyric acid methyl ester (59.8 mmol) in EtOH (140 mL) is heated at reflux for 14 h and concentrated in vacuo. Water and aq. NaHCO3 are added and the mixture is extracted several times with EtOAc. The combined organic layers are dried and concentrated in vacuo to give the desired amino-thiazole derivative. LC-MS: tR=0.51 min; [M+H]+=173.0.
Quantity
59.8 mmol
Type
reactant
Reaction Step One
Quantity
59.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[CH3:5][O:6][C:7](=[O:13])[CH:8](Cl)[C:9](=O)[CH3:10]>CCO>[CH3:5][O:6][C:7]([C:8]1[S:3][C:2]([NH2:4])=[N:1][C:9]=1[CH3:10])=[O:13]

Inputs

Step One
Name
Quantity
59.8 mmol
Type
reactant
Smiles
NC(=S)N
Name
Quantity
59.8 mmol
Type
reactant
Smiles
COC(C(C(C)=O)Cl)=O
Name
Quantity
140 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 14 h
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water and aq. NaHCO3 are added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted several times with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organic layers are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(N=C(S1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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